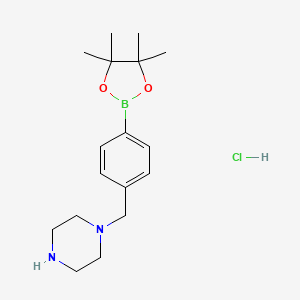

![molecular formula C6H13Cl2N3O B2652048 4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶二盐酸盐水合物 CAS No. 5549-58-6](/img/structure/B2652048.png)

4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶二盐酸盐水合物

描述

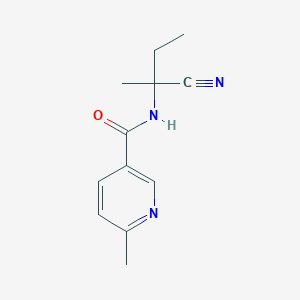

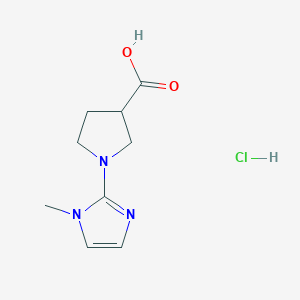

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate, also known as 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, is a chemical compound . It has been reported to be used in the preparation of Xa factor inhibitors and CDK inhibitors .

Synthesis Analysis

This compound can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . Some studies have reported the synthesis of new spinaceamine derivatives by the Suzuki reaction .Molecular Structure Analysis

The molecular structure of this compound includes a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold .Chemical Reactions Analysis

The ABTS radical-scavenging activity of the compounds synthesized from this compound depends on the substituents in positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold .Physical and Chemical Properties Analysis

The molecular weight of this compound is 214.09 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass is 213.0435674 g/mol , and the monoisotopic mass is also 213.0435674 g/mol . The topological polar surface area is 41.7 Ų , and it has a heavy atom count of 12 .科学研究应用

寡核苷酸合成

Gryaznov和Letsinger(1992)探讨了盐酸吡啶/咪唑在将核苷磷酰胺转化为中间体的用途。该方法显示出对核苷氨基组比磷酰化羟基组的高偏好,这有利于合成具有未保护氨基组的寡核苷酸。盐酸吡啶本身可有效激活各种核苷磷酰胺,这是寡核苷酸合成中的一个关键方面(Gryaznov & Letsinger, 1992).

核苷衍生物的合成

Cristalli等人(1994)描述了使用5,7-二氯-3H-咪唑并[4,5-b]吡啶合成N6-取代的1-脱氮嘌呤的2'-脱氧核苷衍生物。该碱在与各种糖部分偶联时被证明用途广泛,从而具有潜在的ADA抑制活性(Cristalli et al., 1994).

脂质体中的光物理研究

Renno等人(2022)研究了咪唑并[1,5-a]吡啶基荧光团,强调了它们作为细胞膜探针的适用性。他们合成了五种此类荧光团,并测试了它们与脂质体的相互作用,显示成功嵌入脂质双层中。这项研究强调了咪唑并[1,5-a]吡啶衍生物在研究膜动力学和水合中的应用(Renno et al., 2022).

缓蚀剂

Saady等人(2021)评估了咪唑并[4,5-b]吡啶衍生物作为缓蚀剂对低碳钢腐蚀的抑制作用。他们的研究结合了失重测量、电化学光谱和计算方法等多种技术。该抑制剂显示出高性能,表明咪唑并[4,5-b]吡啶衍生物在防腐中的潜力(Saady et al., 2021).

治疗剂开发

Deep等人(2016)回顾了咪唑并[1,2-a]吡啶在药物化学中的应用。该支架在开发抗癌、抗微生物和各种其他治疗剂中具有应用。该综述强调了该支架的结构修饰对于新药开发的重要性(Deep et al., 2016).

抗惊厥研究

Ulloora等人(2014)报道了新型咪唑并[1,2-a]吡啶的合成和抗惊厥研究。他们合成了具有显着抗惊厥特性的化合物,表明这些化合物在开发新的抗惊厥药物中具有潜力(Ulloora et al., 2014).

P2X7拮抗剂

Swanson等人(2016)描述了4,5,6,7-四氢-咪唑并[4,5-c]吡啶P2X7拮抗剂的合成和构效关系。这些化合物显示出作为有效的P2X7拮抗剂的潜力,在治疗各种疾病中具有潜在应用(Swanson et al., 2016).

作用机制

The derivatives of imidazopyridines, which include this compound, have been reported to act as AT1 Angiotensin II Receptor Antagonists . The ABTS radical-scavenging activity of the compounds synthesized from this compound depends on the substituents in positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold .

未来方向

The future research directions for this compound could involve further exploration of its potential biological activities. For instance, its derivatives have been reported to exhibit varying degrees of ABTS radical-scavenging activity . Additionally, the compound’s potential as a c-Met inhibitor could be further investigated .

属性

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH.H2O/c1-2-7-3-6-5(1)8-4-9-6;;;/h4,7H,1-3H2,(H,8,9);2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHGQAJWDAKLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN2.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

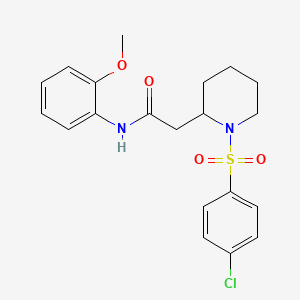

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2651967.png)

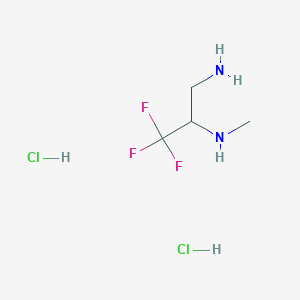

![Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2651970.png)

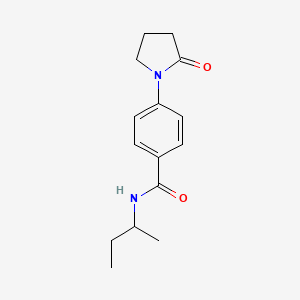

![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651976.png)

![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate](/img/structure/B2651982.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2651983.png)